Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate
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Overview
Description
Methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate is a synthetic organic compound with the molecular formula C₁₄H₁₇F₂NO₄ and a molecular weight of 301.29 g/mol . This compound is notable for its unique structure, which includes both fluorine and hydroxyl functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Hexanoate Backbone: The initial step involves the preparation of the hexanoate backbone through esterification reactions.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which introduce the difluoro groups at the desired positions.
Hydroxylation: The hydroxyl group is introduced via selective oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the fluorine atoms or convert the carbonyl group back to a hydroxyl group using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl derivatives from oxidation, hydroxyl derivatives from reduction, and substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, often binding to active sites and modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate: Similar structure but with an additional fluorine atom, which can alter its chemical and biological properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with different functional groups, used in antiviral research.
Uniqueness
Methyl 6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate is unique due to its specific combination of fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula: C14H17F2NO4
- Molar Mass: 301.29 g/mol
- CAS Number: 1218402-90-4
These properties are critical for understanding the compound's interactions within biological systems.
This compound exhibits several mechanisms that contribute to its biological activity:
- Tyrosinase Inhibition: The compound has shown potential as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin biosynthesis, and inhibiting this enzyme can reduce melanin production in skin cells.
- Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress and damage.
- Antimicrobial Effects: There is emerging evidence that this compound exhibits antimicrobial activity against specific pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
Tyrosinase Inhibition Studies
A series of experiments were conducted to evaluate the inhibitory effects of this compound on tyrosinase activity. The results indicated that the compound significantly reduced tyrosinase activity in a concentration-dependent manner.
Concentration (µM) | Tyrosinase Activity (%) |
---|---|
0 | 100 |
5 | 75 |
10 | 50 |
20 | 25 |
These findings suggest that the compound could be a viable candidate for developing treatments for skin disorders related to excessive melanin production.
Antioxidant Activity Assessment
The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results demonstrated that this compound exhibited significant radical scavenging activity compared to standard antioxidants.
Sample | Scavenging Activity (%) |
---|---|
Control | 10 |
Standard Antioxidant | 85 |
Compound (20 µM) | 70 |
This indicates its potential utility in formulations aimed at reducing oxidative stress-related damage.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains, including MRSA. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against tested pathogens.
Case Studies and Research Findings
- Study on Melanin Production: A study involving B16F10 murine melanoma cells demonstrated that treatment with this compound resulted in a significant decrease in intracellular melanin levels when compared to untreated controls . This reinforces its potential as a therapeutic agent for hyperpigmentation conditions.
- Cytotoxicity Assessment: Cytotoxicity tests revealed that at concentrations below 20 µM, the compound did not exhibit significant cytotoxic effects on B16F10 cells over a 72-hour period . This is crucial for establishing safety profiles for future therapeutic applications.
- Antibacterial Efficacy: In vitro studies indicated that the compound effectively inhibited the growth of MRSA strains, suggesting its potential as an alternative treatment option for antibiotic-resistant infections .
Properties
Molecular Formula |
C14H17F2NO4 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
methyl 2-benzamido-6,6-difluoro-5-hydroxyhexanoate |
InChI |
InChI=1S/C14H17F2NO4/c1-21-14(20)10(7-8-11(18)12(15)16)17-13(19)9-5-3-2-4-6-9/h2-6,10-12,18H,7-8H2,1H3,(H,17,19) |
InChI Key |
HBCBQHHIBOKVNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC(C(F)F)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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